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molecular formula C7H16N2O B1275175 1-(2-Aminoethyl)piperidin-3-ol CAS No. 847499-95-0

1-(2-Aminoethyl)piperidin-3-ol

Cat. No. B1275175
M. Wt: 144.21 g/mol
InChI Key: BJPWBQHXJAUDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557215B2

Procedure details

LiAlH4 (2.44 g, 64.2 mmol) was added to dry THF (20 mL) at 0° C. in a three-neck round bottom flask under N2. The solution was stirred for 15 min. before the 3-hydroxypiperidin-1-yl-acetonitrile (3 g, 21.4 mmol), diluted in dry THF (5 mL), was added slowly via syringe. The reaction mixture was then refluxed 5 h before allowing the solution to cool to RT. Excess of LiAlH4 was destroyed by dropwise addition of 2.4 mL of H2O, 2.4 mL of NaOH (15%) and finally EtOAc was added dropwise until no effervesence was observed. The formed granular precipitate (lithium hydroxide and aluminium hydroxide) was filtered off and washed several times with CH2Cl2 and EtOAc. The organic layer was dried (MgSO4) and the solvent was removed in vacuo to yield a thick yellowish oil. The title-compound was purified by kugelrohr distillation (172° C., 0.05 mbar) and obtained as a straw coloured oil (1.95 g, 63%). δH (250 MHz;
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][CH:8]1[CH2:13][CH2:12][CH2:11][N:10]([CH2:14][C:15]#[N:16])[CH2:9]1>C1COCC1>[NH2:16][CH2:15][CH2:14][N:10]1[CH2:11][CH2:12][CH2:13][CH:8]([OH:7])[CH2:9]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
OC1CN(CCC1)CC#N
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly via syringe
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Excess of LiAlH4 was destroyed by dropwise addition of 2.4 mL of H2O, 2.4 mL of NaOH (15%) and finally EtOAc
ADDITION
Type
ADDITION
Details
was added dropwise until no effervesence
FILTRATION
Type
FILTRATION
Details
The formed granular precipitate (lithium hydroxide and aluminium hydroxide) was filtered off
WASH
Type
WASH
Details
washed several times with CH2Cl2 and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a thick yellowish oil
DISTILLATION
Type
DISTILLATION
Details
The title-compound was purified by kugelrohr distillation (172° C., 0.05 mbar)

Outcomes

Product
Name
Type
product
Smiles
NCCN1CC(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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